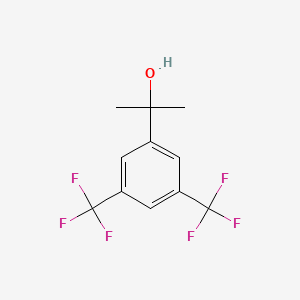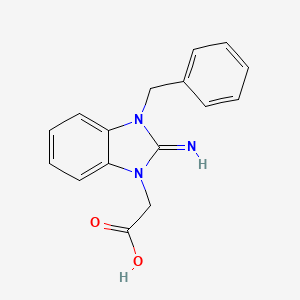
2-(3,5-Bis(trifluorometil)fenil)propan-2-ol
Descripción general
Descripción
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C11H10F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-ol moiety. This compound is known for its unique chemical properties, including its high melting point and density .
Aplicaciones Científicas De Investigación
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of the trifluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as temperature, light, and pH can influence the action, efficacy, and stability of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. For instance, it has been noted that the compound is stable at room temperature but gradually decomposes under high temperature or light exposure .
Análisis Bioquímico
Biochemical Properties
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For example, it can interact with cytochrome P450 enzymes, leading to the inhibition of metabolic pathways involving these enzymes .
Cellular Effects
The effects of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing substrate binding and catalysis. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies depending on the species and the duration of exposure. It is important to carefully monitor the dosage to avoid potential toxic effects .
Metabolic Pathways
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol within cells and tissues are influenced by its lipophilicity and ability to interact with transporters and binding proteins. This compound can easily cross cell membranes and accumulate in specific tissues, where it can exert its biochemical effects. Additionally, it can interact with transporters such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one.
Reduction: Formation of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
3,5-Bis(trifluoromethyl)benzyl alcohol: Similar structure but with a benzyl group instead of a propyl group.
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. These groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUBDXEFYRXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347375 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67570-38-1 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)
![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)



